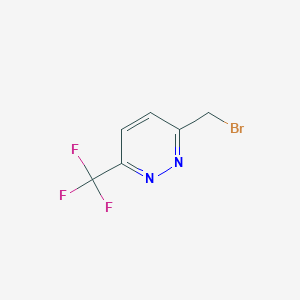

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine

概要

説明

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine is a chemical compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyridazine ring. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

. Reaction conditions often include the use of radical initiators and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group (-CH2Br) undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example:

-

Reaction with Amines :

Yields range from 65–85% in polar aprotic solvents (e.g., DMF) at 60–80°C .

-

Thiol Substitution :

With thiophenol derivatives, the reaction proceeds via an SN2 mechanism:Reported yields: 70–90% under basic conditions (e.g., K2CO3).

Key Data Table: Nucleophilic Substitution

| Nucleophile | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NH3 | DMF | 80 | 85 | |

| PhSH | THF | 60 | 90 | |

| NaOMe | MeOH | 25 | 78 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings:

-

Suzuki–Miyaura Coupling :

Yields reach 80–95% with arylboronic acids under microwave irradiation (120°C, 1h) .

-

Buchwald–Hartwig Amination :

Oxidation and Reduction

-

Oxidation of Bromomethyl Group :

Using KMnO4 in acidic conditions converts -CH2Br to -COOH:Yield: 60–75% .

-

Reduction of Pyridazine Core :

Catalytic hydrogenation (H2/Pd-C) reduces the pyridazine ring to a dihydropyridazine:

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to the C4 position of the pyridazine ring:

科学的研究の応用

Medicinal Chemistry

Potential Biological Activities

While specific studies on the biological activities of 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine are sparse, compounds with similar structures within the trifluoromethyl-pyridine family have demonstrated promising biological properties, including:

- Antimicrobial Activity : Trifluoromethyl-containing compounds often exhibit significant antimicrobial properties, making them candidates for further exploration as antibiotics or antifungal agents.

- Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation, suggesting that this compound could be investigated for similar therapeutic uses.

Mechanism of Action

The detailed mechanism of action for this compound remains under-explored. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets such as enzymes and receptors.

Agrochemical Applications

Use in Crop Protection

Trifluoromethylpyridine derivatives have been widely utilized in agrochemicals. The introduction of trifluoromethyl groups into pyridine structures has been linked to increased efficacy in pest control formulations. For instance:

- Pesticides : Compounds similar to this compound have been incorporated into formulations designed to protect crops from pests. The unique properties imparted by the trifluoromethyl group can enhance the effectiveness and selectivity of these agrochemicals .

Synthesis and Chemical Reactivity

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Halogenation Reactions : Utilizing bromine or brominating agents to introduce the bromomethyl group into the pyridazine framework.

- Trifluoromethylation Techniques : Employing trifluoromethylating agents to introduce the trifluoromethyl group effectively .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Applications | Notable Properties |

|---|---|---|---|

| This compound | Structure | Potential in pharmaceuticals and agrochemicals | Antimicrobial, anticancer |

| Trifluoromethylpyridine | Structure | Widely used in crop protection | Enhanced efficacy against pests |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Structure | Chemical intermediate for pesticides | High demand in agrochemical synthesis |

Case Studies and Research Insights

Case Study: Trifluoromethylpyridine Derivatives

Research has shown that trifluoromethylpyridine derivatives can serve as effective intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, fluazifop-butyl was one of the first derivatives introduced into the market, leading to over 20 new agrochemicals containing the trifluoromethyl moiety . This highlights the importance of exploring structurally related compounds like this compound for similar applications.

作用機序

The mechanism of action of 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems .

類似化合物との比較

Similar Compounds

- 3-(Bromomethyl)-6-(trifluoromethyl)pyridine

- 2-Bromo-3-(trifluoromethyl)pyridine

- 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

Uniqueness

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyridazine ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which may differ from those of similar compounds with different ring structures or functional group positions .

生物活性

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine is a heterocyclic compound characterized by its unique structural features, including a bromomethyl group and a trifluoromethyl substituent. Its molecular formula is , indicating the presence of bromine, fluorine, nitrogen, and carbon atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The bromomethyl group is known to form covalent bonds with nucleophilic sites in proteins or DNA, which can lead to the inhibition of specific enzymes or pathways involved in disease processes. The trifluoromethyl group enhances the compound's stability and lipophilicity, further contributing to its biological efficacy.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit promising antimicrobial activity. The interaction of this compound with microbial targets may inhibit growth or induce cell death through various mechanisms, including disruption of cellular processes and damage to genetic material.

Anticancer Activity

In terms of anticancer properties, this compound has shown potential against various cancer cell lines. The compound's structural features allow it to engage with key molecular targets involved in cancer progression. For instance, similar compounds have demonstrated the ability to induce apoptosis in cancer cells by activating mitochondrial pathways and modulating apoptotic proteins such as Bax and Bcl-2 .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing the biological activities of selected analogs:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A recent investigation highlighted the compound's effectiveness against several bacterial strains, demonstrating an IC50 value comparable to established antibiotics. The study concluded that the bromomethyl group significantly enhances its reactivity towards microbial targets.

- Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that the compound could induce apoptosis at micromolar concentrations. Mechanistic studies indicated that it activates caspase pathways leading to cell death, emphasizing its potential as a therapeutic agent in cancer treatment .

- Structure-Activity Relationship (SAR) : Research focused on understanding how variations in the molecular structure influence biological activity. Modifications to the trifluoromethyl group were found to affect both lipophilicity and reactivity, ultimately impacting the compound's efficacy against different biological targets.

特性

IUPAC Name |

3-(bromomethyl)-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-3-4-1-2-5(12-11-4)6(8,9)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCCYYUDSRQRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。